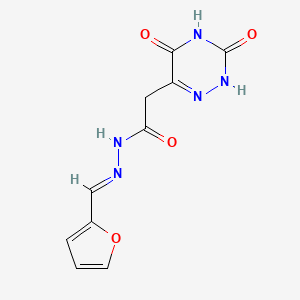

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(2-furylmethylene)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related triazine derivatives often involves the condensation of hydrazides with various carbonyl compounds under specific conditions, indicating a similar synthetic approach could be applicable for the subject compound. For instance, acetohydrazide derivatives have been synthesized starting from triazolones through a multi-step reaction process, involving cyclization reactions and the use of electrophilic and nucleophilic reagents to afford novel heterocyclic compounds (Bekircan et al., 2014). This suggests a complex synthesis pathway that may involve multiple steps, including condensation, cyclization, and possibly substitution reactions to introduce specific functional groups like the furylmethylene moiety.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, a heterocyclic compound consisting of three carbon atoms and three nitrogen atoms. Structural analysis often involves X-ray diffraction or NMR spectroscopy to elucidate the arrangement of atoms within the molecule and to understand the conformational dynamics. For example, studies on similar compounds have utilized quantum chemistry, NMR, IR spectroscopy, and X-ray diffraction to study the hexahydro-1,3,5-triazine form, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecular structure (Shastin et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of triazine derivatives is influenced by the presence of substituents on the triazine ring. Reactions such as electrophilic substitution, nucleophilic addition, and cyclization are common. The reactivity can be further modified by the incorporation of functional groups, which can lead to a variety of chemical transformations. For instance, the reactions of substituted hydrazones with electrophilic reagents have been studied, leading to the formation of hydrazidic bromides and demonstrating the compound's susceptibility to nucleophilic attack (Butler & Scott, 1968).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research demonstrates that hydrazide compounds, including those related to the chemical structure , are pivotal in synthesizing a wide range of heterocyclic compounds. These compounds have been synthesized through various reactions, demonstrating the versatility and reactivity of hydrazide-based chemicals. For instance, the synthesis of 3,5,6-trisubstituted-1,2,4-triazines from acid hydrazides, ammonium acetate, and dicarbonyl compounds showcases a significant application in producing triazine derivatives under solvent-free conditions (Ghorbani‐Vaghei et al., 2015). Similarly, acetohydrazide derivatives containing both antipyrine and triazole nuclei have been explored for their antimicrobial activities, highlighting the pharmaceutical potential of these compounds (Bayrak et al., 2010).

Utility in Chemical Synthesis

The utility of hydrazide derivatives extends to the synthesis of complex heterocyclic frameworks, which are integral to designing compounds with enhanced biological and chemical properties. For example, the reaction of substituted carbohydrazides with electron-poor olefins has led to the formation of pyrazoles, triazoloquinolines, and other significant derivatives, underscoring the chemical utility and synthetic flexibility of hydrazide compounds (Hassan et al., 2008).

Antimicrobial and Analgesic Activities

The synthesized heterocyclic compounds from hydrazide derivatives have been evaluated for their biological activities, including antimicrobial and analgesic effects. This research direction emphasizes the potential pharmaceutical applications of these compounds. Studies show that certain derivatives exhibit significant antimicrobial and analgesic activities, suggesting their usefulness in developing new therapeutic agents (Saad et al., 2011).

Eigenschaften

IUPAC Name |

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O4/c16-8(14-11-5-6-2-1-3-19-6)4-7-9(17)12-10(18)15-13-7/h1-3,5H,4H2,(H,14,16)(H2,12,15,17,18)/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOJYWKTLPVPHQ-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)

![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)

![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)

![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)

![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)

![3-(1H-pyrazol-1-ylmethyl)-N-[3-(2-pyridinyl)propyl]benzamide](/img/structure/B5518018.png)